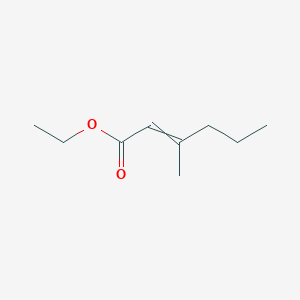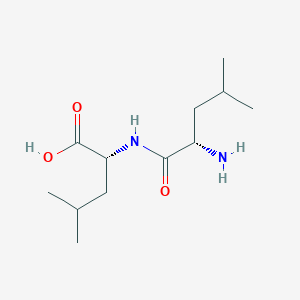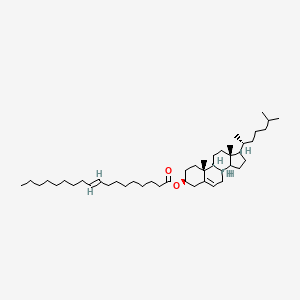
Ethyl 3-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-methylhex-2-enoate, also known as 3-methylhex-2-enoic acid ethyl ester, is an organic compound classified as an ester. It is an important component of many industrial and pharmaceutical products, and is used in a wide range of applications from cosmetics to food and beverage production. This compound has a molecular weight of 146.2 g/mol and a boiling point of 156°C.
Scientific Research Applications
Safety Assessment in Fragrance Ingredients : Ethyl (E)hex-3-enoate has been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The study concluded that it is not expected to be genotoxic and its exposure is below the Threshold of Toxicological Concern for a Cramer Class I material, suggesting its safety for use in fragrance ingredients (Api et al., 2020).
Crystal Packing Analysis : Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, related to ethyl 3-methylhex-2-enoate, have been studied for their unique crystal packing involving N⋯π and O⋯π interactions rather than direct hydrogen bonding (Zhang, Wu, & Zhang, 2011).
Synthesis of Tetrahydropyrans : this compound has been used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, utilizing the (3,5)-oxonium-ene reaction (Saha, Bhunia, & Saikia, 2012).
Synthesis of Dihydropyrans : A method for synthesizing substituted dihydropyrans with excellent diastereoselectivity from the reaction of aldehydes or epoxides and ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate was developed (Saha, Ghosh, Sultana, & Saikia, 2012).
Evaluation in Wine Sensory Characteristics : Ethyl 2-hydroxy-3-methylbutanoate, structurally related to this compound, was investigated for its chemical and sensory characteristics in wines, focusing on its role in aroma modulation (Gammacurta et al., 2018).
Synthesis and Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, closely related to this compound, was synthesized and characterized, highlighting its application in chemical synthesis and structural analysis (Johnson et al., 2006).
Applications in Organic Synthesis : Various derivatives of this compound have been employed in organic synthesis, demonstrating their versatility in creating a range of organic compounds with potential pharmacological applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
properties
IUPAC Name |
ethyl 3-methylhex-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPOYMRKNZICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)